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Introduction to C-Glycosidic Nikkomycins

C-glycosidic nikkomycins represent a specialized class of peptidyl nucleoside antibiotics characterized by

their unique carbon-glycosidic linkage. These compounds are structurally similar to UDP-N-

acetylglucosamine, the natural substrate of chitin synthase, which enables them to function as potent

competitive inhibitors of this essential fungal enzyme. The C-glycosidic variants, including nikkomycin

pseudo-Z (ψZ) and nikkomycin pseudo-J (ψJ), contain a C-glycosidic linkage between uracil and 5-amino-

5-deoxy-D-allo-furanuronic acid, analogous to the structure found in pseudouridine. This structural

distinction differentiates them from the more common N-glycosidic nikkomycins and impacts their

biological activity, with C-glycosidic forms generally exhibiting lower biological activity compared to their

N-glycosidic counterparts [1].

These compounds are primarily produced by Streptomyces species, particularly Streptomyces tendae and

Streptomyces ansochromogenes. Nikkomycins have drawn significant research attention due to their potent

antifungal properties against clinically relevant pathogens, especially those with high chitin content in their

cell walls such as Coccidioides immitis and Blastomyces dermatitidis. The interest in optimizing

fermentation processes for these compounds stems from their potential clinical applications and the
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challenges associated with their production, particularly the co-production of multiple structurally similar

analogues that complicate purification and reduce overall yields [2] [3].

Strain Engineering & Selection Strategies

Genetic Modification Approaches

Strategic gene disruption has proven to be a highly effective approach for optimizing nikkomycin

production. The fundamental strategy involves blocking competing biosynthetic pathways to favor the

production of desired components. Specifically, disrupting genes responsible for the imidazolone

biosynthetic pathway effectively eliminates nikkomycin X production, thereby facilitating the selective

accumulation of nikkomycin Z. This approach is crucial because nikkomycin X and Z are structural

isomers that are exceptionally difficult to separate during purification due to their nearly identical chemical

properties [3].

sanP Disruption: In Streptomyces ansochromogenes, targeted disruption of the sanP gene (a homolog

of nikP2 in Streptomyces tendae) completely abolishes nikkomycin X production while maintaining

nikkomycin Z yields at approximately 300 mg/L. This gene is vital for the biosynthesis of

imidazolone, the unique structural component of nikkomycin X. The genetic stability of this disruption

has been confirmed through multiple generations without antibiotic pressure, demonstrating

maintained kanamycin resistance and consistent production profiles [3].

nikQ Deletion: In Streptomyces tendae, deletion of the nikQ gene, which is responsible for the

nikkomycin X synthetic pathway, has shown significant promise. This approach results in strains that

produce exclusively nikkomycin Z without the co-production of the difficult-to-separate nikkomycin

X isomer. The Streptomyces tendae ΔNikQ strain has been successfully utilized in scalable

manufacturing processes, demonstrating the industrial viability of this genetic strategy [4].

Strain Improvement through Mutagenesis

Classical mutagenesis and selection techniques complement targeted genetic approaches for strain

improvement. The use of toxic analogs for selection has yielded particularly impressive results in developing
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overproducing strains:

5-Fluorouracil Selection: Utilizing 5-fluorouracil, a toxic uracil analog, for mutant selection has led

to the development of strains with dramatically improved nikkomycin Z production. A first-round

mutant (Streptomyces tendae ΔNikQ 25-2 UMN01E7) obtained through this method demonstrated a

16-fold increase in nikkomycin Z production (1.6 g/L) compared to the parent strain (0.1 g/L) in 5L

fermenters [4].

Antibiotic Resistance Selection: Isolation of streptomycin-resistant mutants has yielded strains with

improved product purity. The Streptomyces tendae ΔNikQ 25-2 UMN033G2 strain maintained

production at 1.6 g/L but with significantly increased purity (48% compared to 17% in previous

mutants). This enhanced purity substantially simplifies downstream processing and purification [4].

Table: Comparison of Genetically Engineered Production Strains

Strain
Genetic
Modification

Nikkomycin Z
Production

Purity Key Characteristics

S.
ansochromogenes
sanPDM

sanP disruption 300 mg/L → 800

mg/L with uracil
feeding

Near

100%
for Z

No nikkomycin X

production; responds well
to uracil supplementation

S. tendae ΔNikQ 25-
2

nikQ deletion 0.11 g/L ~100%
for Z

No nikkomycin X
production; lower yield

than wild type

S. tendae ΔNikQ

UMN01E7

nikQ deletion + 5-

fluorouracil
selection

1.6 g/L 17% 16-fold improvement over

parent strain; lower purity

S. tendae ΔNikQ
UMN033G2

nikQ deletion +
streptomycin

resistance

1.6 g/L → 2.3 g/L
in optimized

conditions

48% High stability over 2 years;
better suited for

purification

Fermentation Optimization Parameters
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Medium Composition and Precursor Feeding

Precursor supplementation represents one of the most effective strategies for enhancing nikkomycin Z

production. The nucleoside moiety of nikkomycin Z originates from UMP, which can be efficiently supplied

through salvage pathways when appropriate precursors are provided in the fermentation medium [3]:

Uracil Supplementation: The addition of uracil at optimal concentrations (1-2 g/L) to the

fermentation medium of engineered Streptomyces ansochromogenes sanPDM results in a dramatic

increase in nikkomycin Z production from 300 mg/L to 800 mg/L—approximately a 2.6-fold

enhancement over the parent strain. This stimulatory effect is concentration-dependent, with 2 g/L

representing the saturation point where maximum production is achieved. Higher concentrations (3

g/L) inhibit cell growth and reduce final yields, demonstrating the importance of optimal dosing [3].

Uridine Supplementation: The addition of uridine (0.5-2 g/L) also enhances nikkomycin Z

production, though its stimulatory effect is less pronounced than that of uracil, increasing production

from 320 mg/L to 400 mg/L. This moderate improvement suggests that the conversion of uridine to

UMP may be less efficient than the utilization of uracil through salvage pathways in these production

strains [3].

Amino Acid Precursors: Contrary to expectations, supplementation with precursors for the peptidyl

moiety (L-lysine and L-glutamate) demonstrates no significant beneficial effect on nikkomycin Z

production in complex media. This indicates that these amino acids are not limiting factors in the

production medium and that the regulatory focus should remain on nucleoside precursor availability

[3].

Critical Process Parameters

Environmental factors play a crucial role in determining the success of nikkomycin fermentation processes.

Several key parameters require careful monitoring and control to maximize production yields:

Dissolved Oxygen Control: Maintaining adequate dissolved oxygen levels is absolutely essential for

efficient nikkomycin production. In fermentations where dissolved oxygen is not controlled,

nikkomycin levels reach only 0.35 g/L, representing just 15-20% of the potential yield achievable
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with proper oxygenation. This underscores the aerobic nature of nikkomycin biosynthesis and the

importance of sufficient aeration and agitation [4].

Carbon Source Optimization: The carbon composition in the fermentation medium plays a distinct

and specialized role in the production process. Glucose and soy grits primarily determine the final cell

mass achieved in the reactor, while mannitol specifically influences the formation of nikkomycin Z.

Due to the low solubility of mannitol, feeding strategies do not improve titers, making initial

concentration optimization critical [4].

Process Scaling Considerations: Successful scale-up to industrial production (550 L bioreactors) has

been demonstrated using optimized media formulations with the UMN33G2 strain, achieving final

broth concentrations of 2.3 g/L nikkomycin Z with 48% purity. This represents one of the highest

reported production levels and demonstrates the industrial viability of these optimization strategies [4].

Table: Effects of Different Precursors on Nikkomycin Z Production

Precursor
Concentration
Range

Effect on
Production

Effect on
Biomass

Mechanism Recommendations

Uracil 1-2 g/L Increase
from 300 to

800 mg/L in
sanPDM

Reduction
by ~40% at

2 g/L

Salvage
pathway to

UMP

Optimal at 2 g/L;
monitor growth

inhibition

Uridine 0.5-2 g/L Increase
from 320 to

400 mg/L

No
detectable

effect

Conversion
to UMP

Less effective than
uracil; consider as

alternative

L-Lysine 0.5-1 g/L No

remarkable
effect

No effect Peptidyl

moiety
precursor

Not limiting in

complex media; avoid
higher concentrations

L-Glutamate 0.5-1 g/L No
remarkable

effect

No effect Peptidyl
moiety

precursor

Not limiting in
complex media; avoid

higher concentrations
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Precursor
Concentration
Range

Effect on
Production

Effect on
Biomass

Mechanism Recommendations

Combination

(Lys + Glu)

0.5-1 g/L each No increase

compared to
control

No effect Both

peptidyl
precursors

Not recommended in

complex media

Extraction & Purification Protocols

Multi-Step Chromatography Process

Purification of nikkomycin Z from fermentation broth presents significant challenges due to the presence

of structurally similar analogs, media components, and pigments. A sophisticated multi-step chromatography

approach has been developed to address these challenges:

Initial Capture with Cation Exchange: The first logical capture step utilizes cation exchange

chromatography (Column A) at acidic pH (below the pI of nikkomycin Z). This step efficiently

removes approximately 84% of proteins and pigments while recovering 84% of nikkomycin Z.

Alkaline solutions, particularly ammonium hydroxide, are required for elution but large volumes (10-

20 column volumes) are typically needed for near-quantitative recovery [4].

Tandem Anion Exchange: To address the volume challenges of cation exchange elution, a tandem

column approach directly couples the cation exchange eluate to an anion exchange column (Column

B). This innovative approach takes advantage of the fact that the alkaline elution conditions promoting

release from the cation exchange resin simultaneously create ideal binding conditions for anion

exchange. This strategy sharply reduces intermediate volumes from approximately 100 L to 20 L

while recovering over 99% of nikkomycin Z [4].

Pigment Removal with Hydrophobic Interaction: Following the tandem ion exchange steps,

pigment removal represents the next critical challenge. Non-functionalized styrenic resins

(AMBERCHROM) effectively separate pigments from nikkomycin Z in an isocratic mode with

aqueous solutions. The process involves two stages—an initial pigment filtration column (Column C)
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at pH 6.2 (the pI of nikkomycin Z), followed by a fine purification column (Column E) that yields

fractions with 95.8% to 100% purity as determined by HPLC analysis [4].

Process Optimization and Integration

Integrated purification workflows have been developed to maximize recovery and purity while minimizing

processing time and complexity:

Intermediate Concentration: Between the pigment removal steps, an additional anion exchange

column (Column D) serves to concentrate the product before the final purification step. This

concentration is essential because the AMBERCHROM fine purification column requires small

loading volumes to achieve optimal separation efficiency [4].

Regeneration and Cleaning Procedures: The development of effective cleaning procedures for the

AMBERCHROM resin is crucial for process sustainability. It was discovered that under acidic

conditions, nikkomycins flow through while pigments remain tightly bound to the resin. Subsequent

basic conditions effectively remove virtually all pigments, regenerating the column for repeated use

without significant capacity loss [4].

Final Product Formation: The high-purity nikkomycin Z solution is carefully acidified to create the

monohydrochloride salt, followed by concentration using rotary evaporation and final freeze-drying.

This comprehensive purification process achieves an overall 79% purification yield with >98%

relative purity of the final product, making it suitable for pharmaceutical applications [4].

The following workflow diagram illustrates the complete fermentation optimization process from genetic

engineering to final purification:
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Troubleshooting Common Fermentation Issues

Production and Yield Problems

Inadequate nikkomycin yields represent the most frequent challenge in fermentation processes. Several

factors can contribute to suboptimal production, and systematic troubleshooting is essential:

Low Precursor Utilization: If uracil supplementation fails to significantly improve yields, verify the

actual consumption of uracil from the medium. Residual uracil measurements after fermentation

should show near-complete utilization at optimal concentrations (1.5 g/L utilized from 2 g/L fed). If

significant uracil remains, investigate potential metabolic bottlenecks or incorrect feeding timing.

Uracil should be added during the active production phase rather than at inoculation for optimal

utilization [3].

Oxygen Limitation Issues: Poor dissolved oxygen control represents one of the most common causes

of low nikkomycin production. Ensure adequate aeration and agitation throughout the fermentation,

particularly during the production phase. Implement dissolved oxygen monitoring and control

strategies to maintain levels above critical thresholds. In scaled-up processes, oxygen transfer

limitations become increasingly significant and require careful bioreactor design and operation [4].

Strain Instability Problems: If production yields decrease over successive generations, genetic

instability may be responsible. Implement regular strain preservation protocols and prepare fresh

working stocks frequently. For genetically engineered strains, verify the stability of introduced

modifications through periodic genotypic and phenotypic analysis. The sanP disruption mutant in

Streptomyces ansochromogenes has demonstrated stability through at least five generations without

antibiotic pressure, but this should be verified for specific production strains [3].

Contamination and Purity Challenges

Downstream processing difficulties frequently arise from impurities and structurally similar compounds

co-produced during fermentation:
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Persistent Nikkomycin X Contamination: If nikkomycin X remains detectable in fermentation

broths from engineered strains, verify the completeness of the genetic disruption. For sanP disruption

mutants, complementation with wild-type sanP should restore nikkomycin X production, confirming

the gene's role. Incomplete disruption or compensatory mutations may require repeated genetic

manipulation or alternative disruption strategies [3].

Pigment Removal Challenges: Highly colored pigments that persist through initial purification steps

can be addressed using the dual AMBERCHROM column approach. Ensure the load pH is precisely

adjusted to 6.2 (the pI of nikkomycin Z) to maximize interaction with the resin. Implement the

regeneration protocol between runs using acidic conditions to elute any residual nikkomycins

followed by basic conditions to remove tightly bound pigments [4].

Co-production of Unwanted Analogs: If unexpected nikkomycin analogs appear in final products,

review the genetic background of production strains. Streptomyces ansochromogenes naturally

produces nikkomycins X and Z but not I or J, while Streptomyces tendae can produce all major

variants. Understanding the native production profile of each strain is essential for anticipating

potential purity challenges [3].

Advanced Technical Applications

Regulatory Gene Manipulation

Pathway-specific regulatory genes offer powerful targets for enhancing nikkomycin production through

genetic engineering:

sanG Overexpression: The sanG gene encodes a pathway-specific transcriptional activator that

positively regulates nikkomycin biosynthesis. Introduction of multiple copies of sanG into

Streptomyces ansochromogenes significantly increases nikkomycin production. Furthermore, placing

sanG under the control of strong constitutive promoters, such as the hrdB promoter, results in even

more substantial yield improvements. This regulatory gene controls at least two putative transcription

units for nikkomycin biosynthesis (sanN and sanO) while not affecting another (sanF), demonstrating

its specific regulatory role [5] [6].
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Pleiotropic Effects: Interestingly, disruption of sanG not only abolishes nikkomycin biosynthesis but

also reduces sporulation and leads to brown pigment accumulation, indicating pleiotropic effects on

secondary metabolism and development. This complex phenotype underscores the interconnected

nature of regulatory networks in Streptomyces and highlights the importance of considering secondary

effects when manipulating regulatory genes [6].

Synergistic Combinations and Clinical Applications

Nikkomycin Z demonstrates promising synergistic effects with other antifungal agents, expanding its

potential clinical utility:

Combination Therapy: Nikkomycin Z shows significant synergy with azoles (fluconazole,

itraconazole) and echinocandins (caspofungin) against important fungal pathogens including Candida

albicans and Aspergillus fumigatus. These synergistic combinations allow for reduced dosing of

individual agents while maintaining or enhancing antifungal efficacy. In murine models of systemic

candidiasis, the combination of nikkomycin Z with fluconazole demonstrated superior efficacy

compared to either agent alone [2] [3].

Clinical Development: Nikkomycin Z has undergone Phase I clinical trials as a potential treatment for

coccidioidomycosis (valley fever), an orphan disease occurring primarily in the southwestern United

States. The compound demonstrates low toxicity profiles in preclinical studies but faces challenges

related to its short half-life due to structural instability. Ongoing formulation efforts aim to address

these pharmacokinetic limitations [2] [4].

The following diagram illustrates the biosynthetic pathway and regulatory mechanisms controlling

nikkomycin production:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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